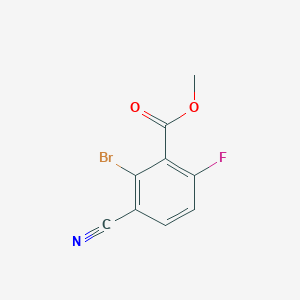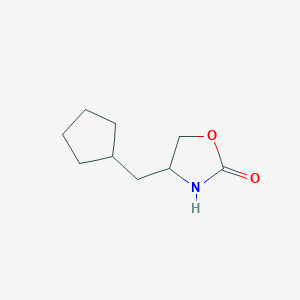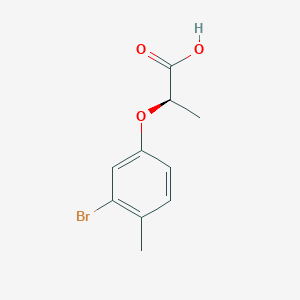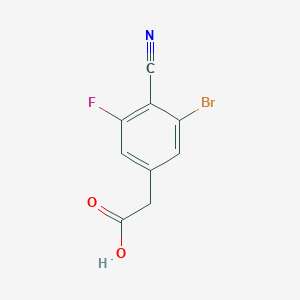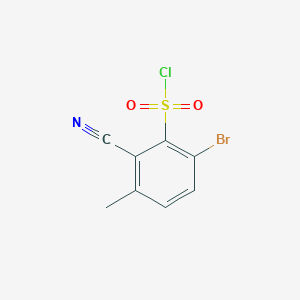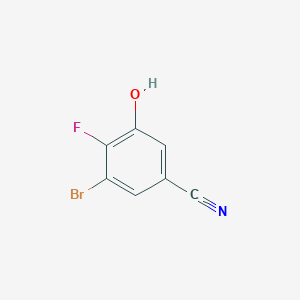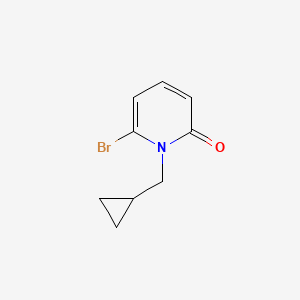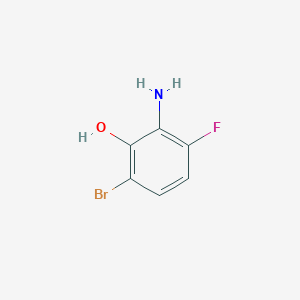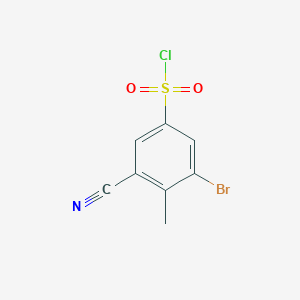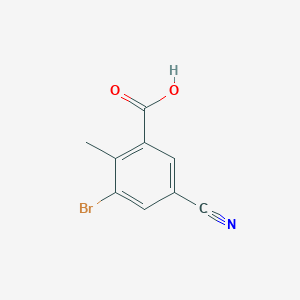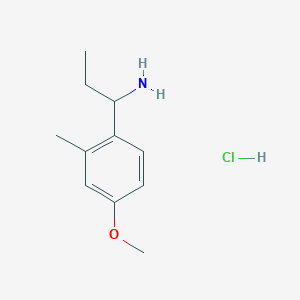
1-(4-Methoxy-2-methyl-phenyl)-propylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxy-2-methyl-phenyl)-propylamine hydrochloride is an organic compound that belongs to the class of phenylpropylamines It is characterized by the presence of a methoxy group and a methyl group attached to the benzene ring, along with a propylamine side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-2-methyl-phenyl)-propylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxy-2-methylbenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to reductive amination with propylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
1-(4-Methoxy-2-methyl-phenyl)-propylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
1-(4-Methoxy-2-methyl-phenyl)-propylamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(4-Methoxy-2-methyl-phenyl)-propylamine hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1-(4-Methoxyphenyl)-propylamine hydrochloride
- 1-(4-Methylphenyl)-propylamine hydrochloride
- 1-(4-Ethoxy-2-methylphenyl)-propylamine hydrochloride
Uniqueness
1-(4-Methoxy-2-methyl-phenyl)-propylamine hydrochloride is unique due to the presence of both a methoxy and a methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in different pharmacological profiles and applications compared to similar compounds.
属性
CAS 编号 |
2205505-33-3 |
|---|---|
分子式 |
C11H18ClNO |
分子量 |
215.72 g/mol |
IUPAC 名称 |
1-(4-methoxy-2-methylphenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-4-11(12)10-6-5-9(13-3)7-8(10)2;/h5-7,11H,4,12H2,1-3H3;1H |
InChI 键 |
CDOQOYXFSYZXOW-UHFFFAOYSA-N |
SMILES |
CCC(C1=C(C=C(C=C1)OC)C)N.Cl |
规范 SMILES |
CCC(C1=C(C=C(C=C1)OC)C)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


